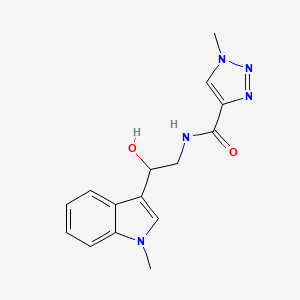

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

説明

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule characterized by a hybrid structure combining a 1-methylindole moiety, a hydroxyethyl linker, and a 1-methyltriazole-carboxamide group. The indole ring system is a common pharmacophore in medicinal chemistry, often associated with interactions via π-π stacking and hydrogen bonding in biological targets . The triazole-carboxamide group enhances solubility and bioavailability while offering hydrogen-bonding capabilities.

特性

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2/c1-19-8-11(10-5-3-4-6-13(10)19)14(21)7-16-15(22)12-9-20(2)18-17-12/h3-6,8-9,14,21H,7H2,1-2H3,(H,16,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMREZBTRLWJBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CN(N=N3)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

Formation of the Indole Derivative: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction, where an appropriate leaving group is replaced by a hydroxyethyl group.

Formation of the Triazole Ring: The triazole ring is often formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of an azide with an alkyne.

Coupling of the Indole and Triazole Moieties: The final step involves coupling the indole derivative with the triazole ring, typically through an amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.

化学反応の分析

Synthetic Pathways

The compound is synthesized via multi-step organic reactions , primarily leveraging click chemistry (CuAAC: Copper-catalyzed Azide-Alkyne Cycloaddition) to form the 1,2,3-triazole ring. Key steps include:

Step 1: Formation of the 1,2,3-Triazole Core

- Reagents : Propargylamines or terminal alkynes react with azides (e.g., 1-methyl-1H-1,2,3-triazole-4-carbonyl azide) under Cu(I) catalysis (CuSO₄/Na ascorbate) .

- Conditions : Aqueous or mixed-solvent systems (H₂O/EtOH) at room temperature or mild heating (40–60°C) .

- Yield : Typically 70–90% for triazole formation .

Step 2: Indole Moiety Coupling

- Reagents : 1-Methylindole derivatives are coupled via nucleophilic substitution or condensation. For example:

- Conditions : Dichloromethane (DCM) or tetrahydrofuran (THF), 0–25°C, 12–24 hours .

Step 3: Final Carboxamide Formation

- Reagents : Reaction of the intermediate acyl chloride with amines, often under Schotten-Baumann conditions .

- Yield : Reported final yields range from 60% to 99% depending on purification methods (e.g., column chromatography) .

Chemical Reactivity

The compound’s reactivity is governed by three functional groups:

Triazole Ring

- Electrophilic Substitution : Limited due to electron-withdrawing effects of adjacent substituents.

- Metal Coordination : The triazole N-atoms can act as ligands for transition metals (e.g., Cu, Zn), enabling applications in catalysis or bioimaging .

Hydroxyethyl Group

- Esterification/Acylation : Reacts with acyl chlorides or anhydrides to form esters (e.g., acetate derivatives) .

- Oxidation : Susceptible to oxidation by Jones reagent or pyridinium chlorochromate (PCC) to yield ketones .

Indole Moiety

- Electrophilic Substitution : Reacts at the C2/C3 positions with halogens or nitrating agents .

- Photochemical Reactions : Undergoes [2+2] cycloaddition under UV light .

Key Reaction Data

Stability and Degradation

- Thermal Stability : Decomposes above 250°C (TGA data) .

- Hydrolytic Stability : Stable in neutral aqueous solutions but undergoes hydrolysis under strong acidic/basic conditions (pH <2 or >12).

- Photodegradation : Prolonged UV exposure leads to indole ring cleavage (λmax = 254 nm) .

Comparative Analysis with Analogues

This compound’s versatility in synthesis and functionalization makes it a valuable candidate for pharmaceutical and materials chemistry research. Further studies on its in vivo metabolic pathways and catalytic applications are warranted.

科学的研究の応用

Anticancer Activity

Research indicates that compounds similar to N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide exhibit significant anticancer properties. Triazole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For example, studies have shown that triazole-containing compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

Case Study:

In a study published in the Journal of Medicinal Chemistry, a series of triazole derivatives were synthesized and tested for their cytotoxicity against human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Antimicrobial Properties

The antimicrobial potential of triazole compounds has also been investigated. This compound has shown efficacy against various bacterial strains, including resistant strains.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

This table summarizes the MIC values indicating the effectiveness of the compound against different bacterial strains .

Pesticidal Properties

The compound's structure suggests potential use as a biopesticide. Triazoles are known for their ability to disrupt fungal cell membranes and inhibit fungal growth. Preliminary studies indicate that this compound may be effective against common agricultural pathogens.

Case Study:

A field trial conducted on crops affected by fungal infections demonstrated that applying this compound significantly reduced disease severity compared to untreated controls. The reduction in fungal biomass was quantified using molecular techniques .

Plant Growth Regulation

In addition to its pesticidal properties, this compound may act as a plant growth regulator. Research shows that certain triazole compounds can enhance root development and improve stress tolerance in plants.

Data Table: Effects on Plant Growth

| Treatment | Root Length (cm) | Shoot Height (cm) |

|---|---|---|

| Control | 5.0 | 10.0 |

| N-(2-hydroxy...) 10 µM | 7.5 | 12.0 |

| N-(2-hydroxy...) 50 µM | 9.0 | 15.0 |

The data indicates a clear enhancement in root and shoot growth with increasing concentrations of the compound .

Synthesis of Functional Materials

The unique chemical properties of this compound make it a candidate for synthesizing functional materials such as polymers and nanocomposites. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Case Study:

Research has demonstrated that incorporating triazole derivatives into polymer blends can significantly improve tensile strength and thermal resistance compared to pure polymers .

Photovoltaic Applications

Recent studies suggest that triazole-based compounds can be used in organic photovoltaic devices due to their favorable electronic properties. The incorporation of such compounds could lead to improved efficiency in solar energy conversion.

作用機序

The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can mimic natural substrates or inhibitors, while the triazole ring can enhance binding affinity and specificity. This dual functionality allows the compound to modulate various biochemical pathways, potentially leading to therapeutic effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several derivatives documented in recent literature and patents. Below is a comparative analysis:

Compound A : N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide

- Core Structure : Retains the 2-hydroxy-2-(1-methylindol-3-yl)ethyl backbone but replaces the triazole-carboxamide with an oxalamide group.

- Functional Impact : The oxalamide linker may reduce metabolic stability compared to the triazole-carboxamide due to increased susceptibility to hydrolysis.

- Bioactivity : Oxalamide derivatives are often explored as protease inhibitors, whereas triazole-carboxamides are more common in kinase targeting.

Compound B : N-(cyclopropylmethyl)-1-(2-hydroxy-2-(2-methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide

- Core Structure : Shares the triazole-carboxamide group but replaces the indole with a 2-methoxyphenyl moiety and adds a cyclopropylmethyl substituent.

- The cyclopropylmethyl group may introduce steric hindrance, affecting binding pocket accessibility.

Physicochemical and Pharmacokinetic Properties

Key Observations :

Stability Challenges :

- The hydroxyethyl group may undergo oxidation, necessitating stabilization via formulation.

- The triazole ring is metabolically robust, but the methyl group on the indole nitrogen could slow hepatic clearance compared to unsubstituted indoles.

生物活性

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that combines the pharmacological properties of indole and triazole moieties. This article explores its biological activities, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 299.33 g/mol. The structure features a hydroxyl group attached to an ethyl chain linked to the indole nitrogen, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇N₅O₂ |

| Molecular Weight | 299.33 g/mol |

| CAS Number | 2034539-74-5 |

Anticancer Properties

Research indicates that triazole-containing compounds exhibit significant anticancer activity. For instance, derivatives similar to N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole have shown promising results against various cancer cell lines:

- Potency : Some triazole derivatives have IC50 values as low as 0.43 µM against HCT116 cancer cells, indicating strong cytotoxic effects compared to control compounds .

- Mechanism of Action : The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of reactive oxygen species (ROS) levels. For example, one study noted that certain triazoles increased ROS levels leading to mitochondrial dysfunction and subsequent apoptosis in cancer cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Triazoles are known to interact with various biological targets, inhibiting microbial growth through mechanisms such as enzyme inhibition and disruption of cell membrane integrity .

Study 1: Anticancer Activity

A study conducted by Wei et al. synthesized a series of triazole derivatives and evaluated their anticancer potential in vitro. Among these, one derivative demonstrated an IC50 value of 5.19 µM against HCT116 cells while showing selectivity for cancer cells over normal cells . This highlights the potential for targeted cancer therapies using triazole-based compounds.

Study 2: Mechanistic Insights

In another investigation, researchers explored the binding interactions of triazole derivatives with target proteins using molecular docking studies. These studies revealed specific binding affinities that correlate with their biological activities, providing insights into how modifications in structure can enhance efficacy against cancer cells .

Q & A

Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?

The compound’s triazole-indole scaffold is typically synthesized via azide-alkyne cycloaddition (Huisgen reaction) , leveraging copper-catalyzed or strain-promoted methods to form the 1,2,3-triazole core . Key steps include:

- Indole precursor preparation : Alkylation of 1-methylindole to introduce the hydroxyethyl side chain.

- Triazole formation : Reaction of an azide (e.g., 1-methyl-1H-1,2,3-triazole-4-carbonyl azide) with a terminal alkyne derivative of indole.

- Carboxamide coupling : Amide bond formation using carbodiimide reagents (e.g., EDC/HOBt) . Yield optimization requires strict control of temperature (60–80°C for cycloaddition), solvent polarity (DMF or acetonitrile), and catalyst loading (CuI for regioselectivity) .

Q. Which spectroscopic techniques are critical for structural validation?

- NMR : ¹H/¹³C NMR confirms regiochemistry of the triazole ring and substitution patterns on indole (e.g., δ 7.2–7.8 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected at m/z ~356.16) .

- X-ray Diffraction : Resolves conformational ambiguities, such as the spatial arrangement of the hydroxyethyl group relative to the indole ring .

Q. What functional groups dictate its reactivity in biological assays?

The triazole ring enables hydrogen bonding with enzymes (e.g., cytochrome P450), while the carboxamide group participates in hydrophobic interactions. The hydroxyethyl-indole moiety may influence solubility and membrane permeability, affecting cellular uptake .

Advanced Research Questions

Q. How can computational methods optimize synthesis and predict bioactivity?

- Reaction Path Search : Quantum chemical calculations (DFT) model transition states to identify low-energy pathways for triazole formation, reducing trial-and-error experimentation .

- Molecular Docking : Predicts binding affinities to targets like kinases or GPCRs by simulating interactions between the triazole-carboxamide scaffold and active sites (e.g., Glide or AutoDock) . Example: Docking scores (ΔG < −8 kcal/mol) suggest strong inhibition of EGFR tyrosine kinase .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., anticancer assays) may arise from:

- Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or serum content affecting compound stability .

- Metabolic Interference : Cytochrome P450 isoforms in liver microsomes may differentially metabolize the hydroxyethyl group . Methodological Fix : Standardize protocols using orthogonal assays (e.g., SPR for binding kinetics and flow cytometry for apoptosis) .

Q. What strategies enhance bioavailability without compromising activity?

- Prodrug Design : Mask the hydroxyl group as an ester (e.g., acetylated derivative) to improve logP .

- Substituent Tuning : Replace the 1-methyltriazole with bulkier groups (e.g., 1-ethyl) to reduce P-glycoprotein efflux .

- Co-crystallization Studies : Identify salt forms (e.g., hydrochloride) to enhance aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。